molecular formula C15H9N5 B12817563 2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile CAS No. 134036-53-6

2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile

Cat. No.: B12817563
CAS No.: 134036-53-6
M. Wt: 259.27 g/mol
InChI Key: CMMDWEJTQUTCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile: , with the chemical formula C₁₅H₉N₅, is a fascinating compound. Its structure features an indole ring fused to a butadiene moiety, along with three cyano (CN) groups. Let’s explore its properties and applications.

Preparation Methods

Synthetic Routes::

    Knoevenagel Condensation:

    Multicomponent Reaction:

Industrial Production:: While not widely produced industrially, research laboratories synthesize this compound for its intriguing properties.

Chemical Reactions Analysis

Reactivity::

    Electrophilic Aromatic Substitution (EAS): The indole ring undergoes EAS reactions, such as halogenation, nitration, and Friedel-Crafts acylation.

    Nucleophilic Addition: The butadiene moiety can participate in Diels-Alder reactions.

    Reduction: Reduction of the nitrile groups yields corresponding amines.

Common Reagents and Conditions::

    Halogenation: Use halogens (e.g., Cl₂, Br₂) and Lewis acids (e.g., FeCl₃).

    Nitration: Employ a mixture of concentrated HNO₃ and H₂SO₄.

    Reduction: Use hydrogen gas (H₂) over a metal catalyst (e.g., Pd/C).

Major Products::
  • Halogenation: Halogen-substituted derivatives.
  • Nitration: Nitro-substituted derivatives.
  • Reduction: Amines.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its unique structure.

    Biological Studies: Investigate its interactions with cellular targets.

    Materials Science: Explore its use in organic electronics and optoelectronic devices.

Mechanism of Action

    Target: Likely interacts with cellular proteins or enzymes.

    Pathways: Further studies needed to elucidate specific pathways.

Comparison with Similar Compounds

    Similar Compounds:

Properties

IUPAC Name

2-amino-4-(1H-indol-5-yl)buta-1,3-diene-1,1,3-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N5/c16-7-12(15(19)13(8-17)9-18)6-10-1-2-14-11(5-10)3-4-20-14/h1-6,20H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMDWEJTQUTCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1C=C(C#N)C(=C(C#N)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40274349
Record name TYRPHOSTIN B7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134036-53-6, 133550-06-8
Record name 3-Amino-4-(1H-indol-5-ylmethylene)-2-pentenetricarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134036-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TYRPHOSTIN B7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40274349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.